N-(3-Fluorophenyl)-N-methyl-L-alanine
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Overview
Description
N-(3-Fluorophenyl)-N-methyl-L-alanine is an organic compound that features a fluorine atom attached to a phenyl ring, which is further connected to an alanine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . This reaction is known for its efficiency in forming carbon-carbon bonds, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of N-(3-Fluorophenyl)-N-methyl-L-alanine may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of potassium trifluoroborates as reagents can offer advantages such as moisture and air stability, which are beneficial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorophenyl)-N-methyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-Fluorophenyl)-N-methyl-L-alanine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and protein modifications.
Industry: It can be employed in the production of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of N-(3-Fluorophenyl)-N-methyl-L-alanine involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s ability to cross biological membranes and interact with enzymes or receptors. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound also features a fluorine atom on the phenyl ring and has been studied for its antibacterial properties.
N-(3-Fluorophenyl)-N’-(2-thiazolyl)urea: Known for its herbicidal activity and cytokinin-like properties.
Uniqueness
N-(3-Fluorophenyl)-N-methyl-L-alanine is unique due to its specific structural configuration, which combines the fluorine-substituted phenyl ring with an alanine derivative. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H12FNO2 |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(2S)-2-(3-fluoro-N-methylanilino)propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-7(10(13)14)12(2)9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,13,14)/t7-/m0/s1 |
InChI Key |
ZPQJWPNZLQQXIX-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C1=CC(=CC=C1)F |
Canonical SMILES |
CC(C(=O)O)N(C)C1=CC(=CC=C1)F |
Origin of Product |
United States |
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